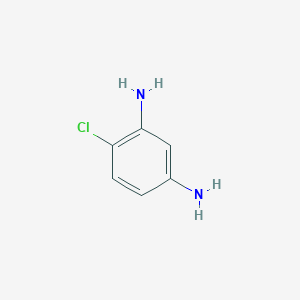

4-Chlorobenzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUBBMDHSZDNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68239-80-5 (sulfate) | |

| Record name | 4-Chloro-m-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020282 | |

| Record name | 4-Chloro-1,3-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992), Gray or dark purple solid; [CAMEO] Brown crystalline solid; [MSDSonline] | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-m-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00206 [mmHg] | |

| Record name | 4-Chloro-m-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES OR NEEDLES | |

CAS No. |

5131-60-2 | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-m-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-m-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5131-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-1,3-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M6FQ5PJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

196 °F (NTP, 1992), 91 °C | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 4-chlorobenzene-1,3-diamine, a key intermediate in the production of various organic compounds. The document outlines both classical and modern catalytic methods, presenting detailed experimental protocols and quantitative data to facilitate replication and process optimization in a research and development setting.

Introduction

This compound, also known as 4-chloro-m-phenylenediamine, is a valuable building block in organic synthesis, finding applications in the preparation of dyes, pigments, and active pharmaceutical ingredients. The most prevalent and historically significant method for its synthesis involves the reduction of a corresponding dinitroaromatic precursor. This guide will focus on two primary methodologies: a traditional iron-mediated reduction and a more contemporary catalytic hydrogenation approach, offering enhanced efficiency and purity.

Synthesis Route 1: Catalytic Hydrogenation of 1-Chloro-2,4-dinitrobenzene

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its high efficiency, cleaner reaction profiles, and the reusability of the catalyst. The use of a modified Raney nickel catalyst has been shown to provide high yields and purity of this compound.[1]

Experimental Protocol

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Methanol (or other suitable inert organic solvent like ethanol or isopropanol)

-

Modified Raney nickel catalyst (e.g., comprising nickel, aluminum, molybdenum, and optionally cobalt)

-

Hydrogen gas

-

Autoclave/pressure vessel

Procedure: [1]

-

A slurry of the modified Raney nickel catalyst is prepared in an inert solvent, such as methanol, and charged into a stirred pressure vessel.

-

A solution of 1-chloro-2,4-dinitrobenzene in the same solvent is then added to the vessel.

-

The vessel is sealed and pressurized with hydrogen to the desired pressure (typically in the range of 100 to 1500 psig).

-

The reaction mixture is heated to the target temperature (generally between 25°C and 125°C) with continuous stirring.

-

The progress of the hydrogenation is monitored by observing the uptake of hydrogen.

-

Upon completion of the reaction, the vessel is cooled and vented.

-

The reaction mixture is removed, and the catalyst is separated by filtration.

-

The final product, this compound, can be isolated from the filtrate by solvent evaporation or used directly in subsequent synthetic steps.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-2,4-dinitrobenzene | [1] |

| Catalyst | Modified Raney Nickel | [1] |

| Solvent | Methanol, Ethanol, or Isopropanol | [1] |

| Temperature | 25 - 125 °C | [1] |

| Pressure | 100 - 1500 psig | [1] |

| Yield | High (specifics depend on exact conditions) | [1] |

| Purity | High (improved over other methods) | [1] |

Synthesis Pathway Diagram

Caption: Catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene.

Synthesis Route 2: Iron-Mediated Reduction of 1-Chloro-2,4-dinitrobenzene

The reduction of nitroaromatics using iron metal in the presence of an acid, known as the Béchamp reduction, is a classical and cost-effective method. While it may generate more waste compared to catalytic hydrogenation, it remains a viable and accessible route for the synthesis of this compound. The first reported synthesis in 1879 utilized a similar approach with zinc chloride and hydrochloric acid.[2] A general protocol adapted from the reduction of a related dinitro compound is presented below.[3]

Experimental Protocol

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Fine iron turnings

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

-

Litmus paper or pH indicator

-

Sodium sulfide solution (for testing)

Procedure: (Adapted from a similar reduction[3])

-

In a suitable reaction vessel, create a mixture of water, fine iron turnings, and a small amount of concentrated hydrochloric acid.

-

Heat the mixture to boiling for several minutes with stirring.

-

Gradually add 1-chloro-2,4-dinitrobenzene in small portions, ensuring the reaction does not become too vigorous. The temperature should be maintained at or near boiling.

-

Monitor the reaction progress. A simple method is to spot a drop of the reaction mixture on filter paper; the disappearance of the colored nitro compound indicates the reaction is proceeding.

-

After the complete addition of the dinitro compound, continue to boil the mixture for a defined period (e.g., 30-60 minutes) to ensure the reduction is complete.

-

Carefully add sodium carbonate in portions to the boiling solution until the mixture is slightly alkaline (test with litmus paper). This step is to precipitate iron salts.

-

Boil for an additional few minutes. A test for the absence of soluble iron can be performed by spotting the solution on filter paper and adding a drop of sodium sulfide solution; no black stain should appear.

-

Filter the hot solution to remove the iron sludge.

-

The filtrate, containing the desired this compound, can be further purified by acidification with hydrochloric acid to form the hydrochloride salt, followed by neutralization to precipitate the free amine, or by other standard purification techniques such as recrystallization or distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-2,4-dinitrobenzene | [2] |

| Reducing Agent | Iron turnings | [2] |

| Acid | Hydrochloric acid | [2] |

| Solvent | Water | [3] |

| Temperature | Boiling | [3] |

| Work-up | Basification with Sodium Carbonate | [3] |

Synthesis Pathway Diagram

Caption: Iron-mediated reduction of 1-chloro-2,4-dinitrobenzene.

Conclusion

This guide has detailed two robust methods for the synthesis of this compound. The catalytic hydrogenation route offers a modern, efficient, and clean approach suitable for industrial applications, while the iron-mediated reduction provides a classic, cost-effective alternative. The choice of method will depend on the specific requirements of the researcher or organization, including scale, available equipment, and desired purity of the final product. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

Technical Guide: Physicochemical Properties of 4-Chloro-1,3-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1,3-phenylenediamine (CAS No: 5131-60-2). The information herein is intended to support research, development, and safety assessments involving this compound. Data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.

Core Physicochemical Data

4-Chloro-1,3-phenylenediamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine that appears as a gray powder or dark purple solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 4-chlorobenzene-1,3-diamine | |

| Synonyms | 4-Chloro-1,3-diaminobenzene, 1-Chloro-2,4-diaminobenzene | |

| CAS Number | 5131-60-2 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.58 g/mol | |

| Physical Form | Gray powder, dark purple solid, plates, or needles | |

| Melting Point | 87-90 °C (189-194 °F) | [1][2][3] |

| Boiling Point | 298.6 °C at 760 mmHg | [1] |

| Density | 1.345 g/cm³ | [1] |

| Water Solubility | < 1 mg/mL at 19 °C (Slightly Soluble) | [1] |

| Solubility in other solvents | Soluble in alcohol; Insoluble in petroleum ether | |

| logP (Octanol/Water) | 2.667 | [1] |

| Vapor Pressure | 0.00206 mmHg |

Synthesis Workflow

4-Chloro-1,3-phenylenediamine can be synthesized via the reduction of 4-chloro-1,3-dinitrobenzene. This chemical transformation is a standard method for producing aromatic amines from their corresponding nitro compounds.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically lower and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-1,3-phenylenediamine is packed into a capillary tube (fused at one end) to a height of approximately 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The thermometer bulb should be aligned with the sample in the capillary.

-

Heating: The apparatus is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for this determination.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation flask is filled with the sample, along with boiling chips to ensure smooth boiling. A condenser and a calibrated thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask leading to the condenser.

-

Heating: The flask is heated gently.

-

Equilibrium: As the liquid boils and the vapor condenses, a temperature equilibrium is established.

-

Measurement: The boiling point is recorded as the stable temperature read on the thermometer during distillation, corrected to standard atmospheric pressure (101.325 kPa).[5]

Solubility Determination

This protocol determines the approximate solubility of the compound in a given solvent, such as water.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of 4-Chloro-1,3-phenylenediamine is added to a known volume of the solvent (e.g., water) in a sealed flask.[6]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The resulting mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

-

Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Octanol-Water Partition Coefficient (logP) Determination

The logP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a key indicator of lipophilicity.

Methodology (HPLC Method):

-

Principle: This method correlates the retention time (RT) of a compound on a reverse-phase HPLC column (e.g., C18) with its logP value.[2] The nonpolar stationary phase mimics the octanol environment, and the polar mobile phase mimics the aqueous environment.

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system under specific conditions (e.g., isocratic mobile phase of methanol/water).[2] A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known logP values.

-

Sample Analysis: 4-Chloro-1,3-phenylenediamine is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.

-

Calculation: The logP value for 4-Chloro-1,3-phenylenediamine is calculated by interpolating its log RT value onto the calibration curve.[2]

Analytical Workflow

The purity and identity of 4-Chloro-1,3-phenylenediamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. oecd.org [oecd.org]

- 6. scispace.com [scispace.com]

- 7. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 4-Chlorobenzene-1,3-diamine (CAS 5131-60-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological implications of 4-Chlorobenzene-1,3-diamine (CAS 5131-60-2). The information is curated to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties

This compound is a chlorinated aromatic amine that serves as an important intermediate in the synthesis of dyes and pigments.[1][2] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [3][4][5] |

| Molecular Weight | 142.59 g/mol | [4][6][7][8] |

| Appearance | White to gray to brown powder or crystals.[6][9][10] | [6][9][10] |

| Melting Point | 87-90 °C | [3][4][6][11] |

| Boiling Point | 298.6 °C at 760 mmHg | [3][11] |

| Density | 1.345 g/cm³ | [3][11] |

| Solubility | <0.1 g/100 mL in water at 19 °C.[9] Soluble in ethanol, slightly soluble in water, and insoluble in petroleum ether.[9] | [9] |

| LogP | 2.66680 | [3][11] |

| pKa | 3.95 ± 0.10 (Predicted) | [6][9] |

| Refractive Index | 1.67 | [3][11] |

| Flash Point | 134.4 °C | [3][11] |

Table 2: Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data available.[1] | [1] |

| ¹³C NMR | Spectral data available. | |

| Infrared (IR) | IR: 2:652G (Aldrich Library of Infrared Spectra).[1][9] Spectra available as KBr disc and nujol mull.[11] | [1][9][11] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available.[1][5][11] | [1][5][11] |

Table 3: Safety and Toxicity

| Aspect | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] H341: Suspected of causing genetic defects.[12] | [4][12] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P308+P313, P304+P340+P312, P403+P233, P501.[4][13][12] | [4][13][12] |

| Toxicity Data | LDLo (Oral, mouse): 5 gm/kg.[3] | [3] |

| Carcinogenicity | Positive animal carcinogen.[9] Suspected human carcinogen.[9] Shown to cause urinary bladder, liver, and stomach tumors in rats and mice.[3] | [3][9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for assessing its mutagenicity.

Disclaimer: These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis via Catalytic Reduction of 4-Chloro-1,3-dinitrobenzene

This protocol describes a modern approach to the synthesis of this compound through the catalytic reduction of 4-chloro-1,3-dinitrobenzene.

Materials:

-

4-Chloro-1,3-dinitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrazine hydrate

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Standard glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-1,3-dinitrobenzene (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Heat the mixture to a gentle reflux.

-

Add hydrazine hydrate (10 equivalents) dropwise to the refluxing mixture. Caution: This reaction is exothermic.

-

After the addition is complete, continue to reflux the mixture for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

This protocol outlines the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

If charcoal was added, perform a hot gravity filtration to remove it.

-

Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals have formed, place the flask in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

2.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024.

-

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

-

Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Method: Electron Ionization (EI) is commonly used for such compounds.

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Ames Test for Mutagenicity

This protocol provides a general framework for assessing the mutagenicity of this compound using the Ames test.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100).

-

Nutrient broth.

-

Top agar.

-

Minimal glucose agar plates.

-

This compound test solutions at various concentrations.

-

Positive and negative controls.

-

S9 fraction (for metabolic activation).

-

Incubator (37 °C).

Procedure:

-

Prepare Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37 °C with shaking.

-

Prepare Test Mixtures: In separate tubes, mix the overnight bacterial culture, the test solution of this compound (at a specific concentration), and either a buffer or the S9 mix for metabolic activation.

-

Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Biological Activity and Signaling

This compound is recognized as a carcinogen in animal models.[9] Studies have shown its ability to induce tumors in the urinary bladder, liver, and stomach of rats and mice.[3] The mutagenic potential of this compound is a key aspect of its toxicity.

Proposed Metabolic Pathway and Mechanism of Action

Aromatic amines, such as this compound, can undergo metabolic activation to become carcinogenic. A key enzyme family involved in this process is N-acetyltransferase (NAT). There are two main human NAT enzymes, NAT1 and NAT2.[14] These enzymes can either detoxify aromatic amines through N-acetylation or bioactivate them.

The proposed pathway involves an initial oxidation of the aromatic amine by cytochrome P450 enzymes to form an N-hydroxyarylamine. This intermediate can then be O-acetylated by N-acetyltransferases to form a reactive N-acetoxyarylamine. This highly reactive species can then form DNA adducts, leading to mutations and potentially initiating cancer. The balance between N-acetylation (detoxification) and O-acetylation (bioactivation) can influence an individual's susceptibility to the carcinogenic effects of aromatic amines.

This technical guide provides a foundational understanding of this compound. Further research is necessary to fully elucidate its biological mechanisms and to develop safer alternatives in industrial applications. Researchers should handle this compound with appropriate safety precautions due to its suspected carcinogenicity.

References

- 1. jascoinc.com [jascoinc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Profile of 4-Chlorobenzene-1,3-diamine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobenzene-1,3-diamine (CAS No. 5131-60-2), a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines typical experimental protocols for obtaining such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. For detailed spectra and peak information, users are encouraged to consult the Spectral Database for Organic Compounds (SDBS) developed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound can be accessed through specialized spectral databases. The expected chemical shifts are influenced by the electron-donating amine groups and the electron-withdrawing chlorine atom on the benzene ring.

¹H NMR (Proton NMR) Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 6.1 - 6.3 | d | ~2.5 |

| H-5 | 6.8 - 7.0 | d | ~8.5 |

| H-6 | 6.0 - 6.2 | dd | ~8.5, ~2.5 |

| NH₂ | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on standard substituent effects on aromatic systems. Actual experimental values may vary. The protons on the two amino groups are expected to appear as a broad singlet and may exchange with D₂O.

¹³C NMR (Carbon-13) NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | 145 - 150 |

| C-2 | 100 - 105 |

| C-3 (C-NH₂) | 145 - 150 |

| C-4 (C-Cl) | 115 - 120 |

| C-5 | 130 - 135 |

| C-6 | 105 - 110 |

Note: Predicted values are based on standard substituent effects on aromatic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to N-H and C-N bonds of the amine groups, C-Cl bond, and aromatic C-H and C=C bonds.

Key IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | Primary Amine (N-H) | Symmetric and Asymmetric Stretching |

| 3050 - 3000 | Aromatic C-H | Stretching |

| 1620 - 1580 | Aromatic C=C | Ring Stretching |

| 1340 - 1260 | Aromatic Amine (C-N) | Stretching |

| 850 - 750 | C-Cl | Stretching |

| 900 - 690 | Aromatic C-H | Out-of-plane Bending |

Note: The presence of two N-H stretching bands is characteristic of a primary amine.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | ~100 | [M]⁺ (with ³⁵Cl) |

| 144 | ~32 | [M]⁺ (with ³⁷Cl) |

| 107 | Moderate | [M-Cl]⁺ |

| 80 | Moderate | Fragmentation product |

Note: The molecular ion peak is expected to be the base peak. The fragmentation pattern is indicative of the loss of a chlorine atom and subsequent ring fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.6-0.7 mL). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom.

-

Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded first to subtract the atmospheric and instrumental background.

-

The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms).

-

The column temperature is programmed to increase over time to separate the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, providing a unique fingerprint of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

Solubility Profile of 4-Chloro-1,3-phenylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1,3-phenylenediamine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a general experimental protocol for the precise determination of its solubility. This guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, formulation, and analytical method development involving this compound.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Source |

| Water | 19 °C | < 0.1 g/100 mL | [1][2] |

| Water | 66 °F (19 °C) | < 1 mg/mL | [3] |

| Ethanol | Not Specified | Soluble | [1][3] |

| Methanol | Not Specified | Soluble | [4] |

| Benzene | Not Specified | Soluble | [5] |

| Ether | Not Specified | Very Soluble | [5] |

| Petroleum Ether | Not Specified | Insoluble | [1][3] |

| Acetonitrile | Not Specified | Soluble (as a solution) | [3] |

| Chloroform | Not Specified | Slightly Soluble | [6] |

| Ethyl Acetate | Not Specified | Soluble (used for extraction) | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 4-Chloro-1,3-phenylenediamine in organic solvents. This protocol is based on the gravimetric method, which is a reliable and widely used technique for solubility measurement.[7][8][9][10]

Materials and Equipment

-

4-Chloro-1,3-phenylenediamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Chloro-1,3-phenylenediamine to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator.

-

Once the bulk of the solvent has been removed, place the vial in an oven at a suitable temperature (below the melting point of the compound) to dry the solid residue to a constant weight.

-

Cool the vial in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Mass of the solute (m_solute): (Mass of vial + dried solid) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dried solid)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for 4-Chloro-1,3-phenylenediamine based on the desired application.

This workflow begins with defining the specific requirements of the application, followed by a qualitative screening to identify a range of potential solvents. Subsequently, precise quantitative measurements are performed for the promising candidates. The analysis of this data then informs the final selection of the optimal solvent system for the intended purpose.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-1,3-benzenediamine | CAS#:5131-60-2 | Chemsrc [chemsrc.com]

- 3. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromtech.com [chromtech.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

In-depth Technical Guide: Thermal Stability of 4-Chlorobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzene-1,3-diamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine containing a chlorine substituent. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The thermal stability of such intermediates is a critical parameter, influencing storage conditions, handling procedures, and the design of synthetic processes. This guide summarizes the known physical properties and provides a framework for the experimental determination of the thermal stability of this compound.

Physicochemical and Safety Data

The following table summarizes the available data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| CAS Number | 5131-60-2 | [1] |

| Melting Point | 87-90 °C | [2] |

| Appearance | White to grey to red to brown crystals or powder | [1] |

| Solubility | Data not available | |

| Boiling Point | Data not available | |

| Decomposition Temperature | Data not available |

Safety Information: this compound is classified as an irritant.[2] For detailed handling and safety precautions, it is essential to consult the full Safety Data Sheet (SDS) from the supplier.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. The following sections detail standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves the use of standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is used to study thermal decomposition without oxidation, while an air atmosphere provides information on oxidative stability.

-

Temperature Program:

-

Equilibrate at a starting temperature below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.

-

Determine the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium for melting point and enthalpy).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond any expected transitions. A typical range would be from room temperature to 300-400 °C to observe melting and the onset of decomposition.

-

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) versus temperature.

-

Identify endothermic peaks, which correspond to events like melting, and exothermic peaks, which can indicate crystallization or decomposition.

-

Determine the peak temperature and the onset temperature for each transition.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the peak.

-

Experimental Workflow

The following diagram illustrates a general workflow for the assessment of the thermal stability of a chemical compound like this compound.

Caption: General workflow for assessing the thermal stability of a chemical compound.

Expected Thermal Behavior

While specific data is unavailable, some general principles can be applied to anticipate the thermal behavior of this compound.

-

Aromatic Amines: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Decomposition may proceed through complex reaction pathways, potentially leading to the formation of polymeric materials.

-

Chlorinated Aromatic Compounds: The carbon-chlorine bond is relatively strong, but it can be cleaved at high temperatures. Thermal decomposition of chlorinated aromatic compounds can potentially lead to the formation of hazardous byproducts, such as hydrogen chloride (HCl) and, under certain conditions, polychlorinated dibenzodioxins and dibenzofurans.

Given these considerations, it is imperative that the thermal analysis of this compound be conducted in a well-ventilated area, with appropriate safety precautions in place to handle potential off-gassing of toxic or corrosive substances.

Conclusion

A thorough understanding of the thermal stability of this compound is crucial for its safe handling, storage, and utilization in chemical synthesis. Although specific TGA and DSC data are not currently available in the public domain, the standardized protocols and workflow provided in this guide offer a robust framework for researchers to determine these critical parameters experimentally. The expected chemical behavior based on its structure underscores the importance of conducting such analyses under controlled and safe laboratory conditions.

References

An In-depth Technical Guide to the Reactivity of Amino Groups in 4-Chloro-1,3-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,3-phenylenediamine is a substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. The presence of two amino groups with different chemical environments, influenced by the electronic effects of the chloro substituent, imparts differential reactivity to these functional groups. This technical guide provides a comprehensive overview of the factors governing the reactivity of the amino groups in 4-Chloro-1,3-phenylenediamine, methods for predicting and experimentally determining this reactivity, and protocols for achieving regioselective reactions.

Differential Reactivity of Amino Groups

The two amino groups in 4-Chloro-1,3-phenylenediamine, located at positions 1 and 3, exhibit distinct reactivity profiles due to the electronic influence of the chlorine atom at position 4. The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+R).

The amino group at position 1 (ortho to the chloro group) is more sterically hindered and its basicity is reduced due to the proximity of the electron-withdrawing chlorine atom. Conversely, the amino group at position 3 (meta to the chloro group) is less sterically hindered and its basicity is less affected by the inductive effect of the chlorine atom. This difference in basicity and steric hindrance is the primary determinant of the regioselectivity observed in reactions involving this diamine.

A logical workflow for understanding and predicting this differential reactivity is outlined below:

Caption: Workflow for analyzing the differential reactivity of amino groups.

Predicting Reactivity: pKa Estimation

The basicity of the amino groups, quantified by their pKa values, is a key indicator of their nucleophilicity and reactivity. While experimental determination is ideal, pKa values can be estimated using the Hammett equation, which relates the electronic properties of substituents to the reactivity of a parent compound.

Hammett Equation:

log(K/K₀) = σρ

or

pKa = pKa₀ - ρΣσ

where:

-

K and K₀ are the acid dissociation constants of the substituted and unsubstituted anilines, respectively.

-

pKa and pKa₀ are the corresponding pKa values.

-

σ is the substituent constant, which depends on the nature and position of the substituent.

-

ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

The overall effect of multiple substituents on the pKa of an aniline can be approximated by the summation of their individual Hammett σ constants.

Table 1: Hammett σ Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -NH₂ | -0.16 | -0.66 |

Based on these values, a qualitative prediction suggests that the amino group at position 3 will be more basic (higher pKa) than the amino group at position 1. This is because the electron-withdrawing inductive effect of the chlorine atom is stronger at the ortho position (position 1) than at the meta position (position 3).

Experimental Determination of Reactivity

Spectrophotometric pKa Determination

A common method for experimentally determining the pKa of anilines is through UV-Vis spectrophotometry. This method relies on the difference in the absorption spectra of the protonated (anilinium ion) and unprotonated (aniline) forms of the amine.

Experimental Protocol: Spectrophotometric pKa Determination of Disubstituted Anilines

-

Preparation of Solutions:

-

Prepare a stock solution of 4-Chloro-1,3-phenylenediamine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) to determine the spectra of the fully protonated and unprotonated forms, respectively.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectrum of the diamine in the acidic solution (to obtain the spectrum of the dication).

-

Record the UV-Vis absorption spectrum of the diamine in the basic solution (to obtain the spectrum of the neutral diamine).

-

Record the UV-Vis absorption spectra of the diamine in each of the buffer solutions.

-

-

Data Analysis:

-

The pKa can be determined from the following equation: pKa = pH + log[(A - Aᵢ)/(Aₘ - A)] where A is the absorbance of the solution at a given pH, Aᵢ is the absorbance of the fully ionized form, and Aₘ is the absorbance of the molecular form at a specific wavelength.

-

By plotting the absorbance at a chosen wavelength against pH, a sigmoidal curve is obtained, from which the pKa values corresponding to the two amino groups can be determined.

-

The workflow for this experimental determination is as follows:

Caption: Experimental workflow for spectrophotometric pKa determination.

Kinetic Studies of Competing Reactions

To quantify the differential reactivity of the amino groups, kinetic studies of competing reactions, such as acylation, can be performed. By monitoring the formation of the two possible mono-acylated products over time, the relative rate constants for the reaction at each amino group can be determined.

Experimental Protocol: Kinetic Analysis of Mono-acylation

-

Reaction Setup:

-

Dissolve 4-Chloro-1,3-phenylenediamine in a suitable aprotic solvent.

-

Add a sub-stoichiometric amount of an acylating agent (e.g., acetic anhydride or benzoyl chloride) at a controlled temperature.

-

-

Reaction Monitoring:

-

Withdraw aliquots from the reaction mixture at different time intervals.

-

Quench the reaction in each aliquot.

-

Analyze the composition of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the concentrations of the starting material and the two mono-acylated products.

-

-

Data Analysis:

-

Plot the concentrations of the reactants and products as a function of time.

-

From these plots, determine the initial rates of formation for each of the two mono-acylated isomers.

-

The ratio of the initial rates will correspond to the ratio of the rate constants for acylation at the two different amino groups, providing a quantitative measure of their relative reactivity.

-

Regioselective Reactions: A Case Study of Mono-acylation

The differential reactivity of the amino groups can be exploited to achieve regioselective mono-functionalization. A common example is the selective acylation of one amino group.

A patent for the selective acylation of 4-substituted-1,3-phenylenediamines describes a method to selectively acylate the 1-amino group. This selectivity is achieved by carefully controlling the reaction conditions, such as the solvent, temperature, and the nature of the acylating agent and base.

General Protocol for Selective Mono-acylation

-

Dissolution: Dissolve 4-Chloro-1,3-phenylenediamine in a suitable solvent mixture (e.g., acetonitrile/tetrahydrofuran).

-

Base Addition: Add a suitable base (e.g., pyridine) to the solution.

-

Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C).

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride).

-

Quenching: After the reaction is complete, quench it with water to precipitate the product.

-

Purification: Collect the precipitate by filtration and purify it by recrystallization.

The logical relationship for achieving selective mono-acylation is depicted below:

Caption: Logical pathway for selective mono-acylation.

Characterization of Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of the mono-acylated product and thus confirming the regioselectivity of the reaction.

-

¹H NMR: The chemical shifts of the aromatic protons and the remaining -NH₂ protons will be different for the two possible isomers. The coupling patterns of the aromatic protons can also provide crucial information about the position of the acyl group.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be distinct for each isomer, providing further confirmation of the structure.

By comparing the experimental NMR spectra of the product with the predicted spectra for both possible isomers, the site of acylation can be unambiguously determined.

Conclusion

The amino groups of 4-Chloro-1,3-phenylenediamine exhibit distinct reactivities due to the electronic and steric effects of the chloro substituent. This differential reactivity can be predicted qualitatively using principles of physical organic chemistry and quantitatively through pKa estimations and kinetic studies. By carefully controlling reaction conditions, it is possible to achieve regioselective functionalization of one amino group over the other, enabling the synthesis of specific isomers for various applications in research and industry. The experimental protocols and characterization methods outlined in this guide provide a framework for understanding, predicting, and controlling the reactivity of this important synthetic building block.

An In-depth Toxicological Profile of 4-Chloro-1,3-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 4-Chloro-1,3-phenylenediamine (4-Cl-m-PDA), a chemical intermediate primarily used in the manufacturing of dyes and as a rubber-processing agent.[1] This document synthesizes key findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Executive Summary

4-Chloro-1,3-phenylenediamine has been the subject of toxicological evaluation, most notably in long-term carcinogenicity bioassays conducted by the U.S. National Cancer Institute (NCI). The findings from these studies indicate that 4-Cl-m-PDA is carcinogenic in animal models, leading to an increased incidence of specific tumor types in rats and mice.[2][3] Furthermore, in vitro studies have demonstrated its genotoxic potential, with positive results in bacterial reverse mutation assays and chromosomal aberration tests. Acute toxicity data indicate a potential for adverse effects at high doses. The primary mechanism of toxicity for chlorinated aromatic amines, the chemical class to which 4-Cl-m-PDA belongs, is believed to involve metabolic activation to reactive intermediates that can induce oxidative stress and damage cellular macromolecules, including DNA.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 5131-60-2 | [3][4] |

| Molecular Formula | C₆H₇ClN₂ | [3][4] |

| Molecular Weight | 142.59 g/mol | [4] |

| Appearance | Gray powder or dark purple solid | [4] |

| Melting Point | 87-90 °C | |

| Solubility | Slightly soluble in water; soluble in alcohol |

Carcinogenicity

Long-term bioassays in rodents have demonstrated the carcinogenic potential of 4-Chloro-1,3-phenylenediamine.

Carcinogenicity in Fischer 344 Rats

A bioassay conducted by the NCI involved the administration of 4-Cl-m-PDA in the feed to male and female Fischer 344 rats for 78 weeks, followed by a 17-week observation period.[2][3]

Table 1: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in Fischer 344 Rats [2][3]

| Sex | Dose (% in feed) | Route of Administration | Tumor Type | Incidence |

| Male | 0 (Control) | Feed | Adrenal Pheochromocytoma | Not specified |

| 0.2 (Low Dose) | Feed | Adrenal Pheochromocytoma | Increased | |

| 0.4 (High Dose) | Feed | Adrenal Pheochromocytoma | Significantly Increased | |

| Female | 0 (Control) | Feed | - | - |

| 0.2 (Low Dose) | Feed | No significant increase in tumors | - | |

| 0.4 (High Dose) | Feed | No significant increase in tumors | - |

The results indicated a statistically significant dose-related increase in the incidence of adrenal pheochromocytomas in male rats.[2][3]

Carcinogenicity in B6C3F1 Mice

In a concurrent NCI bioassay, 4-Cl-m-PDA was administered in the feed to male and female B6C3F1 mice for 78 weeks, followed by a 17-week observation period.[2][3]

Table 2: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in B6C3F1 Mice [2][3]

| Sex | Dose (% in feed, time-weighted average) | Route of Administration | Tumor Type | Incidence |

| Male | 0 (Control) | Feed | - | - |

| 0.7 (Low Dose) | Feed | No significant increase in tumors | - | |

| 1.4 (High Dose) | Feed | No significant increase in tumors | - | |

| Female | 0 (Control) | Feed | Hepatocellular Tumors (Adenomas and Carcinomas) | Not specified |

| 0.7 (Low Dose) | Feed | Hepatocellular Tumors (Adenomas and Carcinomas) | Significantly Increased | |

| 1.4 (High Dose) | Feed | Hepatocellular Tumors (Adenomas and Carcinomas) | Significantly Increased |

Female mice exhibited a significant dose-related increase in the combined incidence of hepatocellular adenomas and carcinomas.[2][3]

Genotoxicity

4-Chloro-1,3-phenylenediamine has shown evidence of genotoxicity in in vitro assays.

Table 3: Summary of Genotoxicity Data

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Positive | [4] |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | [4] |

The positive results in these assays indicate that 4-Cl-m-PDA has the potential to induce both gene mutations and chromosomal damage.

Acute Toxicity

Table 4: Acute Toxicity of 4-Chloro-1,3-phenylenediamine

| Test | Species | Route | Dose | Effects |

| LDLo (Lowest Published Lethal Dose) | Mouse | Oral | 5 g/kg | Behavioral: tremor, convulsions, ataxia |

| TDLo (Lowest Published Toxic Dose) | Rat | Oral | 164 g/kg / 78 weeks (chronic) | Tumorigenic: Adrenal cortex tumors |

| TDLo (Lowest Published Toxic Dose) | Mouse | Oral | 648 g/kg / 77 weeks (chronic) | Tumorigenic: Liver tumors |

Experimental Protocols

NCI Carcinogenicity Bioassay (Chronic Feeding Study)

The following is a detailed description of the protocol used in the NCI bioassays of 4-Chloro-1,3-phenylenediamine.[2][3]

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 49-50 animals per sex per group.

-

Control Group: 50 untreated animals of each species and sex.

-

Test Substance Administration: 4-Chloro-1,3-phenylenediamine was administered in the feed.

-

Dose Levels:

-

Rats: 0.2% (low dose) and 0.4% (high dose) in the diet.

-

Mice: Time-weighted average concentrations of 0.7% (low dose) and 1.4% (high dose) in the diet.

-

-

Duration of Administration: 78 weeks.

-

Observation Period: An additional 17 weeks following the administration period.

-

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Diet and water were available ad libitum.

-

Clinical Observations: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.

-

Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

Caption: Workflow for the NCI carcinogenicity bioassay of 4-Chloro-1,3-phenylenediamine.

Bacterial Reverse Mutation Assay (Ames Test)

The following is a standardized protocol for the Ames test, consistent with OECD Test Guideline 471, which is the basis for the genotoxicity finding for 4-Chloro-1,3-phenylenediamine.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254).

-

Procedure (Plate Incorporation Method):

-